4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide
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Overview
Description
“4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide” is a compound with the molecular formula C15H13N3OS2 . It has been studied for its potential anticonvulsant activity .
Synthesis Analysis
This compound has been synthesized as part of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . The synthesis was designed keeping in view the structural requirement of pharmacophore .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring attached to a benzohydrazide group via a sulfanyl-methyl linkage . The average mass of the molecule is 315.413 Da .Scientific Research Applications
Anticonvulsant Activity
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for their potential anticonvulsant activity . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .
Neurotoxicity Evaluation
The same series of compounds were also evaluated for neurotoxicity . This is crucial in drug development as it helps to assess the safety of the compounds.
Anti-tubercular Activity
Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Synthesis Techniques
Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Structure-Activity Relationships
Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Pharmacokinetic Properties Prediction
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . This helps in understanding how the body will absorb, distribute, metabolize, and excrete the compounds.
Mechanism of Action
Target of Action
The primary targets of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide are GABA (A) alpha-1 , glutamate , GABA (A) delta receptors , and Na/H exchanger . These targets are crucial in the regulation of neuronal excitability and synaptic transmission, playing a significant role in the pathophysiology of epilepsy.
Mode of Action
The compound interacts with its targets by binding to specific sites on these receptors and modulating their activity . This interaction alters the balance between inhibitory and excitatory neurotransmission in the brain, which can help to control seizures.
Result of Action
The molecular and cellular effects of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide’s action include modulation of neuronal excitability and synaptic transmission . These effects can help to control seizures in epilepsy.
properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c16-18-14(19)11-7-5-10(6-8-11)9-20-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9,16H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTGUBMIVSMJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24828155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide |
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